3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid
Overview
Description
3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid is a synthetic organic compound with the molecular formula C11H13NO4S2 and a molecular weight of 287.36 g/mol This compound features a thiophene ring substituted with a pyrrolidine-1-sulfonyl group and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid typically involves the following steps:
Formation of the thiophene ring: The thiophene ring is synthesized through a series of reactions involving sulfur and a suitable diene precursor.
Introduction of the pyrrolidine-1-sulfonyl group: This step involves the sulfonylation of the thiophene ring using pyrrolidine and a sulfonyl chloride reagent under controlled conditions.
Addition of the prop-2-enoic acid moiety:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiophene ring and prop-2-enoic acid moiety may also contribute to its biological effects by interacting with cellular components and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]prop-2-enoic acid: Similar structure but with the sulfonyl group on the 2-position of the thiophene ring.
3-[5-(Morpholine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid: Similar structure but with a morpholine sulfonyl group instead of pyrrolidine.
3-[5-(Piperidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid: Similar structure but with a piperidine sulfonyl group instead of pyrrolidine.
Uniqueness
3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine-1-sulfonyl group and the prop-2-enoic acid moiety makes it a versatile compound for various research applications.
Properties
IUPAC Name |
(E)-3-(5-pyrrolidin-1-ylsulfonylthiophen-3-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S2/c13-10(14)4-3-9-7-11(17-8-9)18(15,16)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2,(H,13,14)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUOSMGVGCZJLG-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=CS2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=CS2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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